molecular formula C11H21NO B14384614 N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine CAS No. 88031-86-1

N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine

Cat. No.: B14384614
CAS No.: 88031-86-1
M. Wt: 183.29 g/mol
InChI Key: BVKDSDDUGCMYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a hydroxylamine functional group attached to a substituted octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of 3,3,6-trimethyloct-5-en-2-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3,6-Trimethyloct-5-en-2-ylidene)hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of various adducts and intermediates. The compound’s reactivity is influenced by the presence of the electron-donating and electron-withdrawing groups on the octene chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the substituted octene chain differentiates it from simpler hydroxylamines and oximes, providing unique opportunities for its application in various fields of research .

Properties

CAS No.

88031-86-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(3,3,6-trimethyloct-5-en-2-ylidene)hydroxylamine

InChI

InChI=1S/C11H21NO/c1-6-9(2)7-8-11(4,5)10(3)12-13/h7,13H,6,8H2,1-5H3

InChI Key

BVKDSDDUGCMYHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(C)(C)C(=NO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.